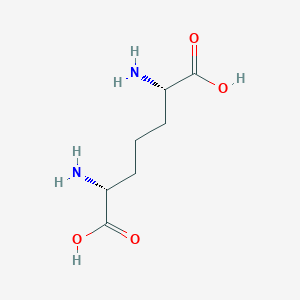
(2R,6S)-2,6-diaminoheptanedioic acid
Overview
Description
meso-Diaminopimelic acid: is a naturally occurring amino acid derivative that plays a crucial role in the biosynthesis of bacterial cell walls. It is a key component of the peptidoglycan layer in Gram-negative bacteria and some Gram-positive bacteria. This compound is essential for maintaining the structural integrity of bacterial cell walls by cross-linking peptidoglycan chains, thereby providing resistance to osmotic pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Diaminopimelic acid can be achieved through various methods. One common approach involves the stereoselective reduction of enone-derived amino acids. This method includes steps such as Overman rearrangement, alkene hydrogenation, and trichloroacetamide reduction . Another method involves cross metathesis of Garner aldehyde-derived vinyl glycine with protected allyl glycine in the presence of Grubbs second-generation catalyst .
Industrial Production Methods: Industrial production of meso-Diaminopimelic acid typically involves microbial fermentation processes. Corynebacterium glutamicum is often used for the production of this compound due to its ability to efficiently synthesize meso-Diaminopimelic acid from simple carbon sources .
Chemical Reactions Analysis
Types of Reactions: meso-Diaminopimelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidative deamination catalyzed by meso-Diaminopimelate dehydrogenase, which converts meso-Diaminopimelic acid to 2-keto acids .
Common Reagents and Conditions: Common reagents used in the reactions of meso-Diaminopimelic acid include Grubbs second-generation catalyst for cross metathesis and various reducing agents for stereoselective reduction .
Major Products: The major products formed from the reactions of meso-Diaminopimelic acid include its derivatives such as N-acyl iE-DAP, which are potent agonists of NOD1-mediated immune response .
Scientific Research Applications
meso-Diaminopimelic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of meso-Diaminopimelic acid involves its role in the biosynthesis of bacterial cell walls. It acts as a cross-linking agent in the peptidoglycan layer, providing structural integrity to the bacterial cell wall. The enzyme diaminopimelate epimerase catalyzes the isomerization of L,L-diaminopimelate to meso-Diaminopimelic acid, which is then incorporated into the peptidoglycan structure .
Comparison with Similar Compounds
L,L-Diaminopimelic acid: A precursor in the biosynthesis of meso-Diaminopimelic acid and lysine.
Lysine: An essential amino acid derived from meso-Diaminopimelic acid through decarboxylation.
N-acyl iE-DAP: A derivative of meso-Diaminopimelic acid that acts as a potent NOD1 agonist.
Uniqueness: meso-Diaminopimelic acid is unique due to its specific role in bacterial cell wall biosynthesis and its ability to activate the innate immune receptor NOD1. Its structural features allow it to function as a cross-linking agent in the peptidoglycan layer, which is not observed in its similar compounds .
Properties
IUPAC Name |
(2S,6R)-2,6-diaminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKMEZVLHJARHF-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Diaminopimelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
922-54-3 | |
| Record name | Diaminopimelic acid, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIAMINOPIMELIC ACID, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


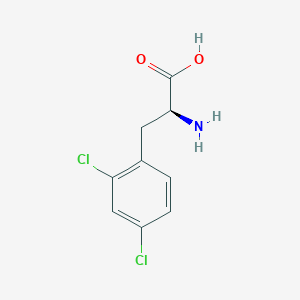

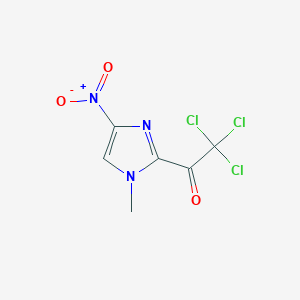

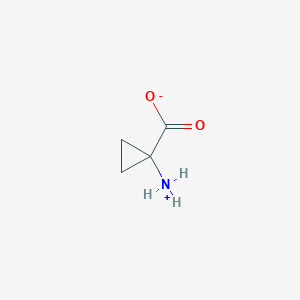
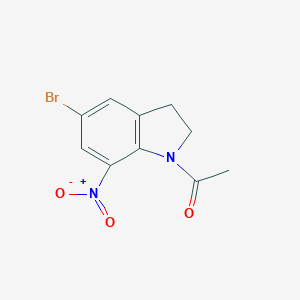
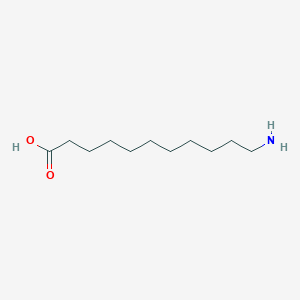
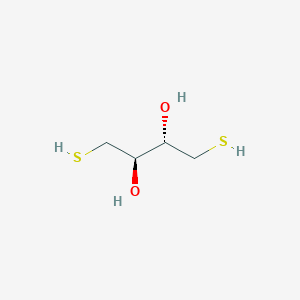
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

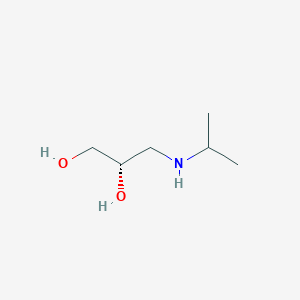
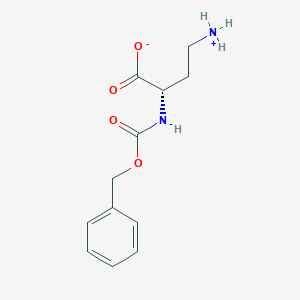
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

